N-[(3-methoxythiolan-3-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide
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Overview
Description
N-[(3-methoxythiolan-3-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a methoxythiolan ring, a trifluoromethoxy group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxythiolan-3-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the methoxythiolan ring. This can be achieved through the reaction of 3-chloropropanol with sodium methoxide, followed by cyclization with sulfur. The resulting methoxythiolan intermediate is then reacted with benzene-1-sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage. Finally, the trifluoromethoxy group is introduced via nucleophilic substitution using trifluoromethoxybenzene and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxythiolan-3-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxythiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-methoxythiolan-3-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of N-[(3-methoxythiolan-3-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methoxythiolan ring may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-[(3-methoxythiolan-3-yl)methyl]-4-methoxybenzene-1-sulfonamide: Similar structure but lacks the trifluoromethoxy group.
N-[(3-methoxythiolan-3-yl)methyl]-4-chlorobenzene-1-sulfonamide: Contains a chlorine atom instead of the trifluoromethoxy group.
N-[(3-methoxythiolan-3-yl)methyl]-4-nitrobenzene-1-sulfonamide: Features a nitro group in place of the trifluoromethoxy group.
Uniqueness
N-[(3-methoxythiolan-3-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and overall reactivity, making it a valuable candidate for various applications in research and industry.
Properties
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO4S2/c1-20-12(6-7-22-9-12)8-17-23(18,19)11-4-2-10(3-5-11)21-13(14,15)16/h2-5,17H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZYHRRUGWMNRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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